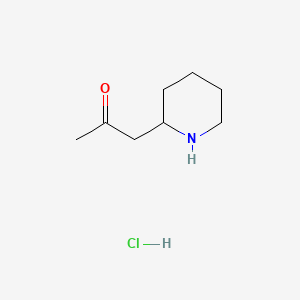

(+/-)-Pelletierine hydrochloride

Übersicht

Beschreibung

Pelletierine hydrochloride is an alkaloid compound derived from the pomegranate tree (Punica granatum). It is a crystalline solid that is soluble in water and alcohol. This compound is known for its biological activity and has been studied for its potential medicinal properties.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Pelletierinhydrochlorid kann aus Lysin durch eine Reihe von Reaktionen synthetisiert werden. Der Prozess beinhaltet die Decarboxylierung von Lysin zur Bildung von Cadaverin, das dann in Δ1-Piperidein umgewandelt wird. Dieser Zwischenstoff wird mit Acetessigsäure kondensiert, um Pelletierin zu bilden, das anschließend in Pelletierinhydrochlorid umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Pelletierinhydrochlorid beinhaltet typischerweise die Extraktion des Alkaloids aus dem Granatapfelbaum, gefolgt von Reinigungs- und Kristallisationsprozessen. Die Extraktion erfolgt in der Regel unter Verwendung von Lösungsmitteln wie Ethanol oder Methanol, und die Reinigung beinhaltet Techniken wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pelletierinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Verbindungen zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach eingeführtem Substituenten, aber übliche Reagenzien sind Halogene und Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pelletierin, wie N-Methylpelletierin und Pseudopelletierin .

Wissenschaftliche Forschungsanwendungen

Pelletierinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer Alkaloide und komplexer organischer Moleküle verwendet.

Biologie: Es wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Rolle als Acetylcholinesterase-Inhibitor.

Medizin: Die Forschung befasst sich mit seiner potenziellen Verwendung bei der Behandlung von Erkrankungen wie Alzheimer aufgrund seiner neuroprotektiven Eigenschaften.

5. Wirkmechanismus

Pelletierinhydrochlorid entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit Acetylcholinesterase, einem Enzym, das den Neurotransmitter Acetylcholin abbaut. Durch die Hemmung dieses Enzyms erhöht Pelletierinhydrochlorid die Acetylcholinspiegel im Gehirn, was die kognitive Funktion und das Gedächtnis verbessern kann. Dieser Mechanismus ist besonders relevant im Kontext neurodegenerativer Erkrankungen wie Alzheimer .

Ähnliche Verbindungen:

- N-Methylpelletierin

- Pseudopelletierin

- Anaferin

Vergleich: Pelletierinhydrochlorid ist einzigartig in seiner starken inhibitorischen Wirkung auf Acetylcholinesterase im Vergleich zu seinen Analoga. Während N-Methylpelletierin und Pseudopelletierin ähnliche strukturelle Merkmale aufweisen, zeigen sie nicht den gleichen Grad an biologischer Aktivität. Anaferin, eine andere verwandte Verbindung, hat unterschiedliche pharmakologische Eigenschaften und wird in verschiedenen therapeutischen Kontexten eingesetzt .

Wirkmechanismus

Pelletierine hydrochloride exerts its effects primarily through its interaction with acetylcholine esterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, pelletierine hydrochloride increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .

Vergleich Mit ähnlichen Verbindungen

- N-methylpelletierine

- Pseudopelletierine

- Anaferine

Comparison: Pelletierine hydrochloride is unique in its strong inhibitory effect on acetylcholine esterase compared to its analogs. While N-methylpelletierine and pseudopelletierine share similar structural features, they do not exhibit the same level of biological activity. Anaferine, another related compound, has different pharmacological properties and is used in different therapeutic contexts .

Eigenschaften

IUPAC Name |

1-piperidin-2-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOKUKPRJSMPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-61-2 | |

| Record name | Pelletierine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELLETIERINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516910XH33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

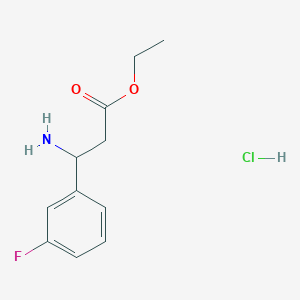

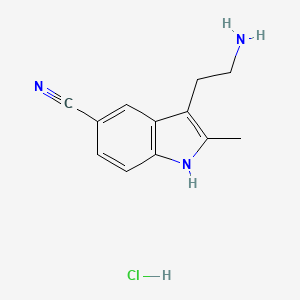

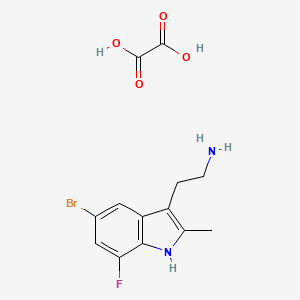

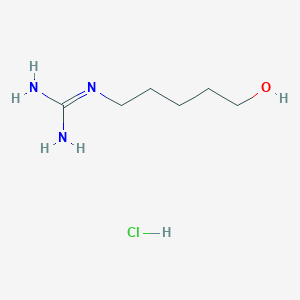

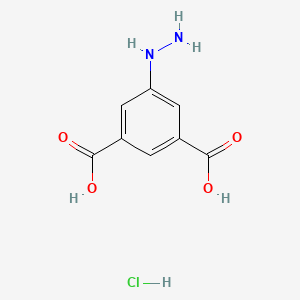

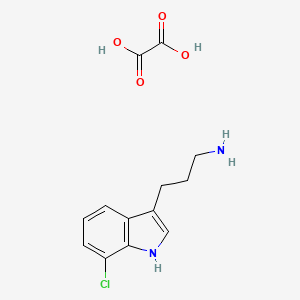

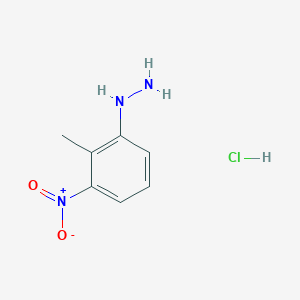

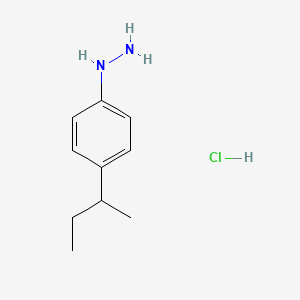

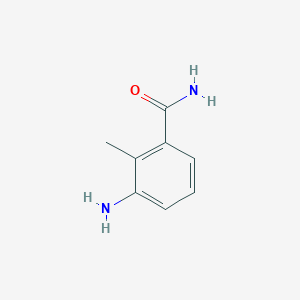

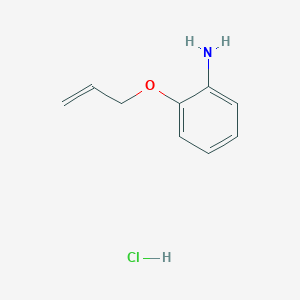

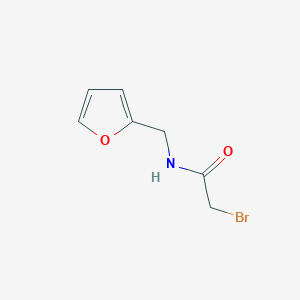

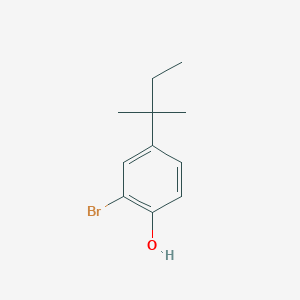

Feasible Synthetic Routes

Q1: The research mentions that Pelletierine hydrochloride combined with tin soaps shows high efficacy against Raillietina cesticillus. What is the proposed mechanism behind this synergistic effect?

A1: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for Pelletierine hydrochloride, either alone or in combination with tin soaps, against Raillietina cesticillus. Further research is needed to understand how these compounds interact at a molecular level to achieve the observed anthelmintic effect. Investigating potential synergistic effects, such as if the compounds target different stages of the parasite's lifecycle or disrupt separate physiological processes, could be a fruitful area for future study.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.